(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid
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Overview
Description
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5th position and a dimethylamino group attached to a methylene group at the 2nd position of the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid typically involves the bromination of 2-aminonicotinic acid followed by the introduction of the dimethylamino group. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the reaction with dimethylamine under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the dimethylamino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted nicotinic acids.
Scientific Research Applications
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-aminonicotinic acid: Lacks the dimethylamino group and has different chemical properties and applications.
2-(((dimethylamino)methylene)amino)nicotinic acid: Lacks the bromine atom and exhibits different reactivity and biological activities.
Uniqueness
(E)-5-bromo-2-(((dimethylamino)methylene)amino)nicotinic acid is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrN3O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
5-bromo-2-[(E)-dimethylaminomethylideneamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrN3O2/c1-13(2)5-12-8-7(9(14)15)3-6(10)4-11-8/h3-5H,1-2H3,(H,14,15)/b12-5+ |
InChI Key |
KDIUVSKJBDYVKJ-LFYBBSHMSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=C(C=N1)Br)C(=O)O |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=N1)Br)C(=O)O |
Origin of Product |
United States |
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